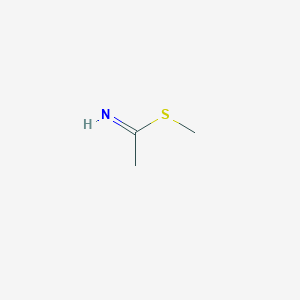
Ethanimidothioic acid, methyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethanimidothioic acid, methyl ester (9CI) can be synthesized through several methods. One common synthetic route involves the reaction of methyl isothiocyanate with methanol in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of methyl thioacetimidate often involves large-scale batch processes. The reaction conditions are optimized to ensure maximum yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Ethanimidothioic acid, methyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thioethers.
Substitution: It can participate in nucleophilic substitution reactions, where the thioacetimidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethanimidothioic acid, methyl ester (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is studied for its effects on enzyme inhibition, particularly acetylcholinesterase.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for developing new drugs.
Industry: It is used in the formulation of insecticides and pesticides for agricultural use
Mecanismo De Acción
Ethanimidothioic acid, methyl ester (9CI) exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for hydrolyzing the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound disrupts nerve signal transmission in pests, leading to their paralysis and death .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to methyl thioacetimidate include:
- Methyl parathion
- Carbaryl
- Aldicarb
Uniqueness
What sets methyl thioacetimidate apart from these similar compounds is its specific mode of action and its effectiveness against a broad spectrum of pests. Additionally, its relatively low persistence in the environment makes it a preferred choice in certain agricultural applications .
Propiedades
Número CAS |
17572-18-8 |
|---|---|
Fórmula molecular |
C3H7NS |
Peso molecular |
89.16 g/mol |
Nombre IUPAC |
methyl ethanimidothioate |
InChI |
InChI=1S/C3H7NS/c1-3(4)5-2/h4H,1-2H3 |
Clave InChI |
YYKXMTXALJYVCN-UHFFFAOYSA-N |
SMILES |
CC(=N)SC |
SMILES canónico |
CC(=N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















